6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of corticosterone, modified to enhance its pharmacological effects and stability. This compound is used in various medical and scientific applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone involves multiple steps, starting from basic steroidal structures. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Dehydration: Removal of water molecules to form double bonds.
Fluorination: Introduction of fluorine atoms at the 6a and 9a positions using fluorinating agents.
Methylation: Addition of a methyl group at the 16a position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of specific atoms or groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST) are employed.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of the original compound.
Scientific Research Applications
6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Employed in research on cellular signaling pathways and gene expression related to inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the suppression of inflammatory mediators and the modulation of immune responses.
Comparison with Similar Compounds
6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone is unique due to its specific fluorination and methylation pattern, which enhances its stability and potency compared to other corticosteroids. Similar compounds include:
Dexamethasone: Another potent synthetic corticosteroid with anti-inflammatory properties.
Prednisolone: A commonly used corticosteroid for treating various inflammatory conditions.
Fluocortolone: A fluorinated corticosteroid with similar applications but different structural modifications.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical uses.
Properties
IUPAC Name |
6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWIDANBSLJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862998 |
Source
|
Record name | 6,9-Difluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.